2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a novel 5-HT1A receptor agonist . The 5-HT1A receptor is implicated in the pathophysiology of major neuropsychiatric disorders . Therefore, functional imaging of 5-HT1A receptors by positron emission tomography (PET) may contribute to the understanding of its role in those pathologies and their therapeutics .
Synthesis Analysis
The synthesis of this compound was achieved by reacting desmethyl-MMP with [11C]CH3OTf . The radiosynthesis of [11C]MMP was achieved in 30±5% yield at EOS with a specific activity of 2,600±500 Ci/mmol .Scientific Research Applications
Design and Synthesis: The researchers designed and synthesized the triazole-pyrimidine hybrid compounds. These compounds were characterized using techniques such as mass spectra, ^1H NMR, ^13C NMR, and single X-ray diffraction analysis .
Neuroprotective Activity: Among the 14 synthesized compounds, six (ZA2 to ZA6 and intermediate S5) exhibited significant neuroprotective activity. They reduced the expression of the endoplasmic reticulum (ER) chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Anti-neuroinflammatory Properties: Several compounds (ZA3-ZA5, ZB2-ZB6, and intermediate S5) demonstrated anti-neuroinflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Molecular Docking: A molecular docking study revealed favorable interactions between the lead compounds and active residues of ATF4 and NF-kB proteins, suggesting their potential as neuroprotective and anti-neuroinflammatory agents .
Energetic Materials
While not directly related to neuroprotection, the compound’s structure may have implications for energetic materials. A study based on X-ray diffraction explored the relationship between weak interactions and sensitivity of energetic materials. The compound’s fused ring structure could be relevant for next-generation energetic materials .
5-HT1A Receptor Agonist Radioligand
Another application involves the synthesis of a related compound, 2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5-(2H,4H)-dione. This compound was evaluated as a 5-HT1A receptor agonist radioligand in nonhuman primates .
Future Directions
The development of a successful 5-HT1A receptor agonist radiotracer in living brain has not been reported . Therefore, it is of great interest to develop a radiotracer that will permit valid quantification of 5-HT1A receptor binding . This compound, as a superior agonist PET ligand compared with [11C]MPT, shows quantifiable, specific binding in vivo to 5-HT1A receptors in baboons . This could be a promising direction for future research.
properties
IUPAC Name |
2-butyl-6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-3-4-13-23-27-25-19-9-5-6-10-20(19)31(26(34)32(25)28-23)18-24(33)30-16-14-29(15-17-30)21-11-7-8-12-22(21)35-2/h5-12H,3-4,13-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOTYSPGQFNKTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.